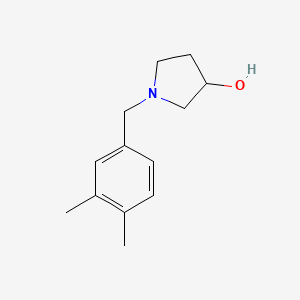
1-(3,4-Dimethylbenzyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylbenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a benzyl group substituted with two methyl groups at the 3 and 4 positions
Métodos De Preparación
The synthesis of 1-(3,4-Dimethylbenzyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-(3,4-Dimethylbenzyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylbenzyl)pyrrolidin-3-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethylbenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The pyrrolidine ring and benzyl group allow the compound to fit into binding sites on proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
1-(3,4-Dimethylbenzyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure without the benzyl group, used widely in medicinal chemistry.
Pyrrolidin-2-one: A lactam derivative with different biological activities.
Pyrrolizine: Another nitrogen-containing heterocycle with distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
1-[(3,4-dimethylphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-12(7-11(10)2)8-14-6-5-13(15)9-14/h3-4,7,13,15H,5-6,8-9H2,1-2H3 |
Clave InChI |
ZYXHHHMIXGLBHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CN2CCC(C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


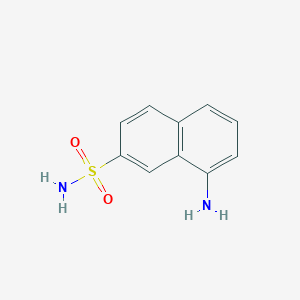
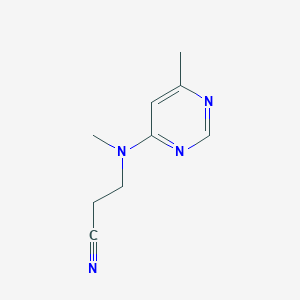
![Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate](/img/structure/B15295137.png)
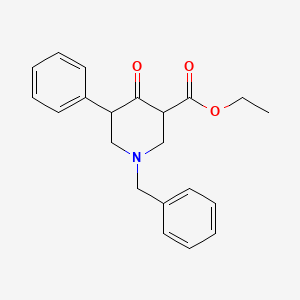
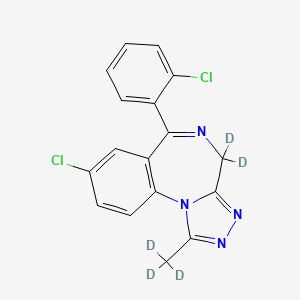
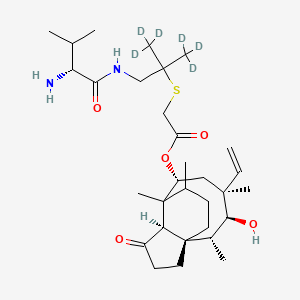
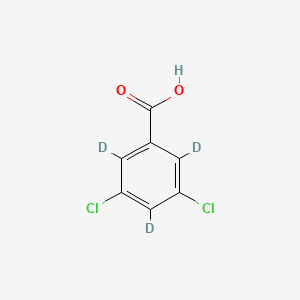
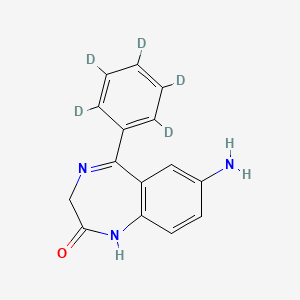
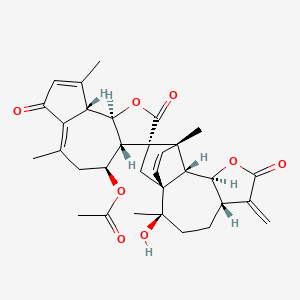
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
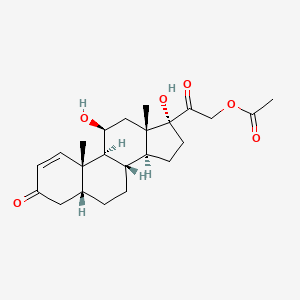
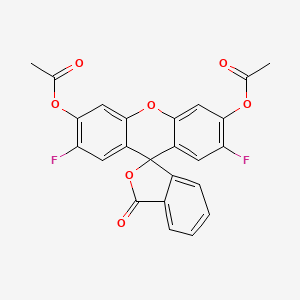
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)
